molecular formula C17H23BrN2O3 B7946538 tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B7946538
M. Wt: 383.3 g/mol
InChI Key: BAERSLMNIFMSNR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22BrNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and a bromophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the piperidine ring or the bromophenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, particularly in the areas of central nervous system disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of both a bromophenyl carbamoyl group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl ester group provides stability and lipophilicity.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERSLMNIFMSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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